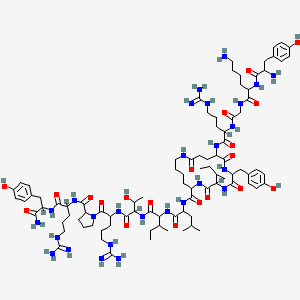
H-DL-Tyr-DL-Lys-Gly-DL-Arg-DL-Glu(1)-DL-Tyr-DL-xiIle-DL-Lys(1)-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Pro-DL-Arg-DL-Tyr-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
H-DL-Tyr-DL-Lys-Gly-DL-Arg-DL-Glu(1)-DL-Tyr-DL-xiIle-DL-Lys(1)-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Pro-DL-Arg-DL-Tyr-NH2 is a useful research compound. Its molecular formula is C91H145N27O20 and its molecular weight is 1937.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
H-DL-Tyr-DL-Lys-Gly-DL-Arg-DL-Glu(1)-DL-Tyr-DL-xiIle-DL-Lys(1)-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Pro-DL-Arg-DL-Tyr-NH2 is a complex peptide composed of various amino acids, including both D- and L-forms. This structural diversity can significantly influence its biological activities, which are crucial for understanding its potential therapeutic applications.
Structure and Composition
The compound consists of the following amino acids:
- Tyrosine (Tyr)
- Lysine (Lys)
- Glycine (Gly)
- Arginine (Arg)
- Glutamic Acid (Glu)
- Isoleucine (xiIle)
- Leucine (Leu)
- Threonine (xiThr)
- Proline (Pro)
The presence of multiple amino acids suggests a potential role in various biological processes, including signaling pathways and regulatory functions within cells.
Biological Activities
Peptides like this compound exhibit a range of biological activities, including but not limited to:
- Antioxidant Activity : The presence of Tyr and Arg may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
- Neuroprotective Effects : Research indicates that D-amino acids play a role in cognitive function and may act as biomarkers for neurological conditions .
- Regulatory Functions : The peptide's structure suggests involvement in hormonal regulation and immune response modulation.
Case Study: Neuroprotective Potential
A study examining D-amino acids revealed their potential role in cognitive functions. The findings suggest that compounds containing D-amino acids could serve as biomarkers for dementia risk, highlighting the importance of such amino acid configurations in neurological health .
Interaction Studies
Understanding how H-DL-Tyr-DL-Lys-Gly-DL-Arg-DL-Glu(1)-DL-Tyr interacts with other biomolecules is crucial for elucidating its biological functions. Interaction studies may involve:
- Binding Affinity Tests : Assessing how well the peptide binds to specific receptors.
- Cellular Uptake Studies : Investigating how efficiently the peptide is absorbed by different cell types.
Comparative Analysis
To better understand the uniqueness of H-DL-Tyr-DL-Lys-Gly-DL-Arg-DL-Glu(1)-DL-Tyr, it is useful to compare it with simpler peptides. Below is a summary table highlighting key features:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| H-Lys-Ala-Gly | Simpler structure with fewer amino acids | Focuses on basic amino acids |
| H-Tyr-Leu-Pro | Contains aromatic and branched-chain amino acids | Emphasizes hydrophobic interactions |
| H-Glu-Asp-Thr | Involves acidic residues | Potential role in neurotransmission |
This comparison underscores the complexity and potential versatility of H-DL-Tyr compared to simpler peptides, suggesting unique biological roles that warrant further investigation.
Properties
IUPAC Name |
17-[[2-[[2-[[6-amino-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[1-[[1-[[1-[[1-[2-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-butan-2-yl-2-[(4-hydroxyphenyl)methyl]-3,6,14,18-tetraoxo-1,4,7,13-tetrazacyclooctadecane-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C91H145N27O20/c1-8-50(5)72-85(135)110-62(19-11-13-39-101-70(123)37-36-64(81(131)114-68(83(133)115-72)47-55-28-34-58(122)35-29-55)108-78(128)61(20-14-40-102-89(95)96)106-71(124)48-105-77(127)60(18-10-12-38-92)107-76(126)59(93)45-53-24-30-56(120)31-25-53)80(130)113-67(44-49(3)4)82(132)116-73(51(6)9-2)86(136)117-74(52(7)119)87(137)111-65(22-16-42-104-91(99)100)88(138)118-43-17-23-69(118)84(134)109-63(21-15-41-103-90(97)98)79(129)112-66(75(94)125)46-54-26-32-57(121)33-27-54/h24-35,49-52,59-69,72-74,119-122H,8-23,36-48,92-93H2,1-7H3,(H2,94,125)(H,101,123)(H,105,127)(H,106,124)(H,107,126)(H,108,128)(H,109,134)(H,110,135)(H,111,137)(H,112,129)(H,113,130)(H,114,131)(H,115,133)(H,116,132)(H,117,136)(H4,95,96,102)(H4,97,98,103)(H4,99,100,104) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBCQQNJUFAARB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(CCCCNC(=O)CCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C91H145N27O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1937.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














